![molecular formula C18H16ClF3N2O B4620019 1-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4620019.png)
1-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as CTTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of piperazine derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects. CTTP has been shown to possess potent inhibitory activity against certain enzymes, which makes it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of CTTP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the brain. This may lead to changes in neurotransmitter levels and signaling pathways, which can have a wide range of effects on brain function and behavior.
Biochemical and Physiological Effects:
CTTP has been shown to exhibit a wide range of biochemical and physiological effects in various animal models. These include increased levels of acetylcholine in the brain, improved cognitive function and memory, and reduced inflammation and pain. However, more research is needed to fully understand the potential therapeutic benefits of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using CTTP in lab experiments is its potent inhibitory activity against certain enzymes, which makes it a useful tool for studying the effects of these enzymes on brain function and behavior. However, one limitation is that the exact mechanism of action of CTTP is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on CTTP. One area of interest is its potential as a treatment for Alzheimer's disease, due to its ability to inhibit acetylcholinesterase and increase levels of acetylcholine in the brain. Another area of research could focus on its potential as an analgesic or anti-inflammatory agent, due to its ability to reduce inflammation and pain in animal models. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CTTP, as well as its potential therapeutic applications in humans.
Scientific Research Applications
CTTP has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its inhibitory effects on certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
properties
IUPAC Name |
(2-chlorophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O/c19-16-7-2-1-6-15(16)17(25)24-10-8-23(9-11-24)14-5-3-4-13(12-14)18(20,21)22/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEHTGWTWHKZQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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